An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-6-hydroxynicotinonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-6-hydroxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 5-chloro-6-hydroxynicotinonitrile. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development who may utilize this compound as a key intermediate or building block.
Synthesis of 5-Chloro-6-hydroxynicotinonitrile
A plausible multi-step synthesis for 5-chloro-6-hydroxynicotinonitrile is proposed, commencing from the readily available starting material, 2-aminopyridine. This synthetic pathway involves nitration, chlorination, diazotization followed by a Sandmeyer reaction, and finally, a nucleophilic aromatic substitution to yield the target molecule.
Proposed Synthetic Pathway
The proposed synthetic route is illustrated below. It is designed to regioselectively introduce the required functional groups onto the pyridine ring.
Caption: Proposed synthesis pathway for 5-Chloro-6-hydroxynicotinonitrile.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-nitropyridine
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Procedure: In a flask equipped with a stirrer and a dropping funnel, a mixture of 2-aminopyridine is added portion-wise to a nitrating mixture of nitric acid and sulfuric acid at a controlled temperature, typically below 10°C. After the addition is complete, the reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-amino-5-nitropyridine.[1][2]
Step 2: Synthesis of 2-Chloro-5-nitropyridine
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Procedure: 2-Amino-5-nitropyridine is diazotized in an acidic medium (e.g., hydrochloric acid) with sodium nitrite at a low temperature (0-5°C). The resulting diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. The mixture is heated to facilitate the Sandmeyer reaction, leading to the formation of 2-chloro-5-nitropyridine. The product can be isolated by extraction and purified by recrystallization or chromatography.[2][3]
Step 3: Synthesis of 5-Amino-2-chloropyridine
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Procedure: 2-Chloro-5-nitropyridine is reduced to 5-amino-2-chloropyridine. This can be achieved using various reducing agents. A common method involves the use of iron powder in the presence of an acid such as hydrochloric acid or acetic acid. Alternatively, stannous chloride (SnCl₂) in concentrated hydrochloric acid can be used. The reaction is typically carried out at an elevated temperature. After the reaction is complete, the mixture is basified to precipitate the product, which is then extracted with an organic solvent and purified.[4]
Step 4: Synthesis of 2-Chloro-5-cyanopyridine
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Procedure: 5-Amino-2-chloropyridine undergoes a Sandmeyer reaction. The amine is first diazotized with sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5°C). The resulting diazonium salt is then treated with a solution of copper(I) cyanide (CuCN). The reaction mixture is typically warmed to drive the reaction to completion. The product, 2-chloro-5-cyanopyridine, can be isolated by extraction and purified by distillation or chromatography.[5][6][7][8][9]
Step 5: Synthesis of 5-Chloro-6-hydroxynicotinonitrile
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Procedure: 2-Chloro-5-cyanopyridine is subjected to nucleophilic aromatic substitution to replace the chloro group at the 6-position (ortho to the nitrogen) with a hydroxyl group. This can be achieved by heating with an aqueous solution of a strong base, such as sodium hydroxide. The reaction progress should be monitored by a suitable technique like TLC or HPLC. Upon completion, the reaction mixture is acidified to precipitate the 5-chloro-6-hydroxynicotinonitrile product, which is then collected by filtration, washed, and dried.
Characterization of 5-Chloro-6-hydroxynicotinonitrile
A combination of spectroscopic and analytical techniques is essential to confirm the identity, structure, and purity of the synthesized 5-chloro-6-hydroxynicotinonitrile.
Characterization Workflow
The following workflow outlines the key analytical steps for the characterization of the final product.
Caption: Workflow for the characterization of 5-Chloro-6-hydroxynicotinonitrile.
Spectroscopic and Physical Data
The following table summarizes the expected and reported data for 5-chloro-6-hydroxynicotinonitrile and related compounds.
| Analysis | Expected/Reported Data for 5-Chloro-6-hydroxynicotinonitrile | Reference/Notes |
| Molecular Formula | C₆H₃ClN₂O | |
| Molecular Weight | 154.56 g/mol | [] |
| Appearance | Expected to be a solid at room temperature. | Based on related structures. |
| Melting Point | Not reported. Expected to be determined experimentally. | |
| ¹H NMR | Expected signals for two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents. A broad singlet for the hydroxyl proton is also anticipated. | Specific shifts need experimental determination. |
| ¹³C NMR | Expected signals for six distinct carbon atoms, including the nitrile carbon, the carbons of the pyridine ring, and the carbon bearing the hydroxyl group. | Specific shifts need experimental determination. |
| IR Spectroscopy (cm⁻¹) | - OH stretch: ~3200-3600 (broad) - C≡N stretch: ~2220-2240 - C=C and C=N stretches: ~1500-1650 - C-Cl stretch: ~600-800 | [11] |
| Mass Spectrometry (m/z) | Expected molecular ion peaks corresponding to the isotopic distribution of chlorine: [M]⁺ at ~154 and [M+2]⁺ at ~156 with an approximate ratio of 3:1. | [12] |
Safety Information
References
- 1. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. guidechem.com [guidechem.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
